4-Benzyloxyphenoxyacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

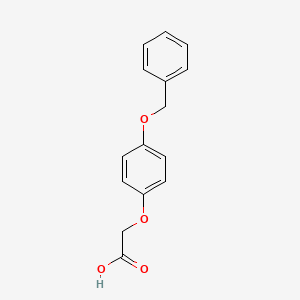

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylmethoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c16-15(17)11-19-14-8-6-13(7-9-14)18-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMSXBVTUNOSLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191885 | |

| Record name | (4-(Phenylmethoxy)phenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38559-92-1 | |

| Record name | 2-[4-(Phenylmethoxy)phenoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38559-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-(Phenylmethoxy)phenoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038559921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-(Phenylmethoxy)phenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(phenylmethoxy)phenoxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Benzyloxyphenoxyacetic acid chemical properties and structure

An In-Depth Technical Guide to 4-Benzyloxyphenoxyacetic Acid: Chemical Properties, Synthesis, and Applications

Introduction

This compound is a disubstituted aromatic carboxylic acid characterized by a phenoxyacetic acid core further functionalized with a benzyloxy group. This compound serves as a crucial intermediate and building block in various fields of chemical synthesis. Its stable ether linkages and the presence of a reactive carboxylic acid group make it a versatile precursor for the development of more complex molecules. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthetic methodologies, key applications, and safety protocols, tailored for researchers and professionals in organic synthesis, agrochemistry, and drug development.

Chemical Identity and Molecular Structure

The fundamental structure of this compound consists of a central phenoxy ring linked to an acetic acid moiety via an ether bond. The para-position of this phenoxy ring is substituted with a benzyloxy group.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-(4-(Benzyloxy)phenoxy)acetic acid | [1] |

| CAS Number | 38559-92-1 | [2] |

| Molecular Formula | C₁₅H₁₄O₄ | [2] |

| Molecular Weight | 258.27 g/mol | [1][2] |

| MDL Number | MFCD00014361 |[3] |

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are critical for determining appropriate solvents for reactions and purification, as well as for understanding its behavior in various experimental conditions.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Melting Point | 139-140 °C | [1] |

| Boiling Point | 436.9 ± 25.0 °C (Predicted) | [1] |

| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.24 ± 0.10 (Predicted) | [1] |

| Appearance | Solid |

| Storage | Room temperature |[3] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a Williamson ether synthesis pathway. This involves the reaction of 4-benzyloxyphenol with an acetate synthon, such as ethyl chloroacetate, under basic conditions, followed by hydrolysis of the resulting ester.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol describes a representative method for synthesizing this compound from 4-benzyloxyphenol.

Materials:

-

4-Benzyloxyphenol

-

Ethyl chloroacetate

-

Potassium carbonate (anhydrous)

-

Acetone or Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

Ester Formation:

-

In a round-bottom flask, dissolve 4-benzyloxyphenol (1.0 eq) in acetone or DMF.

-

Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution.

-

Add ethyl chloroacetate (1.1-1.2 eq) dropwise while stirring.

-

Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting phenol.

-

After cooling, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

The crude residue, ethyl 4-benzyloxyphenoxyacetate, can be purified by column chromatography or used directly in the next step.

-

-

Ester Hydrolysis:

-

Dissolve the crude ester in a mixture of ethanol and water.

-

Add a solution of NaOH or KOH (2.0-3.0 eq) and heat the mixture to reflux for 1-2 hours.

-

Monitor the reaction by TLC until the ester is fully consumed.

-

-

Acidification and Isolation:

-

Cool the reaction mixture to room temperature and concentrate it to remove the ethanol.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

-

Applications and Biological Significance

This compound is primarily valued as a versatile chemical intermediate. Its structure is a key component in the synthesis of various commercial and research compounds.

-

Agrochemicals: It is a key intermediate in the production of aryloxyphenoxypropionate herbicides.[3] This class of herbicides is effective against grass weeds in broadleaf crops. The benzyloxy group can be a protecting group for the phenol, which is deprotected in a later step to yield the final active molecule.

-

Plant Growth Regulators: The phenoxyacetic acid scaffold is known for its auxin-like activity. This compound serves as a building block for developing new plant growth regulators.[3]

-

Drug Discovery: The core structure is of interest in medicinal chemistry. For instance, derivatives such as 4-(4-benzyloxy)phenoxypiperidines have been synthesized and evaluated as potential inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in cancer therapy.[4] This highlights the potential of the 4-benzyloxyphenoxy moiety as a scaffold for developing bioactive molecules. Phenoxyacetic acid derivatives have also been explored as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment.[5]

Caption: Key application pathways for this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl and phenoxy rings, a singlet for the benzylic methylene (CH₂) protons, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons, the two methylene carbons, and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, C-O stretching bands for the ether linkages, and bands corresponding to aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, which can be used to confirm the molecular weight.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is considered hazardous and requires careful handling.[6]

Table 3: Hazard and Safety Information

| Category | Information | Source(s) |

|---|---|---|

| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [6] |

| Signal Word | Warning | [6] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [6][7] |

| Handling | Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. | [6][7] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. | [6] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [6] |

| First Aid (Inhalation) | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |[6] |

Conclusion

This compound is a well-defined chemical compound with significant utility as a synthetic intermediate. Its straightforward synthesis and the presence of multiple functional groups provide a platform for the creation of a wide array of more complex molecules. Its primary role in the agrochemical industry, particularly in herbicide manufacturing, is well-established.[3] Furthermore, its emergence as a scaffold in medicinal chemistry research underscores its potential for future applications in drug development and other areas of materials science. Adherence to strict safety protocols is essential when handling this compound to mitigate its irritant properties.

References

- 1. This compound CAS#: 38559-92-1 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound [myskinrecipes.com]

- 4. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

The Dual Mechanisms of 4-Benzyloxyphenoxyacetic Acid Derivatives: A Technical Guide to PPAR and FFA1 Agonism

Introduction

The 4-benzyloxyphenoxyacetic acid scaffold represents a remarkably versatile chemical framework in modern drug discovery. Derivatives stemming from this core structure have demonstrated a wide array of biological activities, addressing diverse therapeutic areas from metabolic disorders to oncology and inflammation. This guide provides an in-depth technical exploration of the two primary mechanisms of action through which these derivatives exert their effects in the context of metabolic disease: agonism of Peroxisome Proliferator-Activated Receptors (PPARs) and agonism of Free Fatty Acid Receptor 1 (FFA1/GPR40).

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced interactions of these compounds with their molecular targets is paramount. This document moves beyond a mere listing of facts to explain the causality behind experimental designs and to provide actionable, field-proven protocols for validating and characterizing novel derivatives. We will dissect the distinct signaling cascades, structure-activity relationships, and the self-validating experimental systems required to rigorously define the mechanism of action for this important class of molecules.

Part 1: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1][2] They are critical regulators of systemic lipid and glucose homeostasis, making them prime therapeutic targets for metabolic syndrome, dyslipidemia, and type 2 diabetes.[3][4] The PPAR family consists of three main isotypes:

-

PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation primarily lowers triglyceride levels.[5][6]

-

PPARγ: Predominantly expressed in adipose tissue, where it is a master regulator of adipogenesis. Its activation enhances insulin sensitivity.[5][6]

-

PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle.[5]

Molecular Mechanism of Action

The canonical mechanism of PPAR activation by agonists, including this compound derivatives, is a multi-step process that directly alters gene expression.

-

Ligand Binding: The agonist, a lipophilic molecule, diffuses across the cell and nuclear membranes to access the PPAR's ligand-binding domain (LBD) located in the nucleus.[2]

-

Conformational Change & Co-repressor Release: Ligand binding induces a critical conformational change in the LBD. This altered shape causes the dissociation of co-repressor proteins (e.g., NCoR, SMRT) that keep the receptor in an inactive state.

-

Heterodimerization with RXR: The activated PPAR forms a heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor.[2]

-

PPRE Binding & Co-activator Recruitment: The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1] This binding event facilitates the recruitment of a complex of co-activator proteins (e.g., SRC-1, CBP/p300).

-

Transcriptional Activation: The assembled co-activator complex initiates the transcription of target genes by recruiting RNA polymerase II, leading to the synthesis of mRNA and, ultimately, new proteins that modulate metabolic pathways.

This entire cascade, from ligand binding to gene regulation, is the core mechanism by which PPAR agonists function. Derivatives of the this compound scaffold have been successfully designed as potent pan-agonists (activating all three isotypes) or dual agonists (e.g., PPARα/γ), offering a multi-faceted approach to treating complex metabolic diseases.[3][7][8]

Figure 1: The canonical signaling pathway for PPAR activation by a this compound derivative.

Key Experimental Protocol: PPAR Transactivation Assay (Luciferase Reporter)

This cell-based assay is the gold standard for quantifying the functional activity of a potential PPAR agonist. It directly measures the ability of a compound to induce transcription from a PPRE-driven reporter gene. The causality is direct: if the compound is an agonist, it will activate the chimeric receptor, which in turn drives the expression of luciferase, producing a measurable light signal proportional to the compound's potency and efficacy.

Methodology:

-

Plasmid Constructs:

-

Receptor Plasmid: A chimeric receptor consisting of the Gal4 DNA-binding domain (DBD) fused to the human PPARα, γ, or δ ligand-binding domain (LBD). This construct ensures that transcriptional activation is specific to the PPAR LBD being investigated.

-

Reporter Plasmid: A luciferase reporter gene (e.g., pGL4.35) under the control of a promoter containing multiple copies of the Gal4 Upstream Activation Sequence (UAS).

-

-

Cell Culture and Transfection:

-

Culture HEK293T cells (or another suitable host cell line) in DMEM supplemented with 10% FBS to ~80% confluency.

-

Co-transfect the cells with the Receptor Plasmid and the Reporter Plasmid using a suitable transfection reagent (e.g., Lipofectamine). A plasmid expressing β-galactosidase or Renilla luciferase can be included for normalization of transfection efficiency.

-

-

Compound Treatment:

-

After 24 hours of recovery post-transfection, plate the cells into 96-well plates.

-

Prepare serial dilutions of the test this compound derivative (typically from 1 nM to 100 µM) in the appropriate vehicle (e.g., DMSO). Include a known reference agonist (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ) as a positive control and a vehicle-only negative control.

-

Add the compounds to the cells and incubate for 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a suitable lysis buffer.

-

Add luciferase substrate to the cell lysate according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).

-

Measure the luminescence signal using a luminometer. If a normalization plasmid was used, perform the corresponding assay (e.g., β-galactosidase assay).

-

-

Data Analysis:

-

Normalize the raw luminescence units (RLU) to the control reporter signal.

-

Plot the normalized RLU against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal activation) and Emax (maximal activation relative to the reference agonist).

-

Quantitative Data Summary

The following table summarizes representative activity data for phenoxyacetic acid derivatives acting as PPAR agonists.

| Compound Class | Target | Assay Type | EC₅₀ (nM) | Reference |

| Indanylacetic Acid Derivative | PPARα | Transactivation | 17 | [4] |

| Indanylacetic Acid Derivative | PPARδ | Transactivation | 23 | [4] |

| 4-Thiazolyl-phenyl Derivative | PPARα/γ/δ | Transactivation | Potent Pan-Agonist | [7][8] |

| Chiral Phenoxyacetic Acid Analog | PPARα | Transactivation | Varies (S-isomers more active) | [3] |

| Chiral Phenoxyacetic Acid Analog | PPARγ | Transactivation | Varies (S-isomers more active) | [3] |

Part 2: Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonism

FFA1, also known as GPR40, is a G-protein coupled receptor (GPCR) that is highly expressed on pancreatic β-cells and enteroendocrine cells in the gut.[9][10] It is activated by medium- and long-chain free fatty acids (FFAs).[11] The activation of FFA1 by endogenous FFAs potentiates glucose-stimulated insulin secretion (GSIS), making it a highly attractive target for type 2 diabetes therapies with a low intrinsic risk of hypoglycemia.[10][12]

Molecular Mechanism of Action

Unlike the direct gene regulation by PPARs, FFA1 activation triggers a rapid intracellular signaling cascade. Many synthetic agonists, including derivatives of the benzyloxyphenylpropanoic acid class, function as ago-allosteric modulators .[13][14][15] This means they bind to a site on the receptor that is distinct from the orthosteric site used by endogenous FFAs, and they act cooperatively with these endogenous ligands to enhance receptor activation.[13][14]

-

Agonist Binding: The this compound derivative binds to an allosteric site on the FFA1 receptor embedded in the β-cell membrane.

-

Gq-Protein Activation: This binding, often in synergy with endogenous FFAs binding to the orthosteric site, stabilizes an active conformation of the receptor. This promotes the coupling and activation of the heterotrimeric G-protein, specifically the Gαq subunit.[16][17]

-

PLC Activation & IP₃/DAG Production: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER) membrane. This opens calcium channels, causing a rapid release of stored Ca²⁺ from the ER into the cytoplasm, significantly increasing the intracellular calcium concentration ([Ca²⁺]i).[17]

-

Potentiation of Insulin Secretion: The rise in intracellular Ca²⁺ is a key signal that amplifies the effects of glucose metabolism, ultimately leading to the fusion of insulin-containing granules with the cell membrane and the secretion of insulin into the bloodstream. This potentiation only occurs in the presence of elevated glucose, which provides the initial stimulus for insulin release, thereby minimizing the risk of hypoglycemia.[10][13]

Figure 2: Ago-allosteric activation of the FFA1 receptor and subsequent Gq signaling cascade.

Key Experimental Protocol: Intracellular Calcium Mobilization Assay

This functional, cell-based assay provides a direct readout of Gq-coupled receptor activation. The logic is that a true FFA1 agonist will trigger the PLC-IP₃ pathway, resulting in a transient increase in intracellular calcium that can be detected by a calcium-sensitive fluorescent dye. It is a robust and high-throughput method for primary screening and potency determination.

Methodology:

-

Cell Line: Use a cell line stably expressing the human FFA1 receptor, such as CHO-hFFA1 or HEK293-hFFA1. A parental cell line (not expressing the receptor) must be run in parallel as a negative control to ensure receptor specificity.

-

Cell Plating:

-

Plate the cells in black, clear-bottom 96-well or 384-well microplates and grow to confluency.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) and an organic anion transporter inhibitor like probenecid (to prevent dye leakage).

-

Remove the culture medium and add the dye loading buffer to the cells.

-

Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, to allow for dye de-esterification.

-

-

Compound Preparation:

-

Signal Measurement:

-

Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).

-

Set the instrument to record a baseline fluorescence reading for ~15-20 seconds.

-

Inject the compound plates into the cell plates and immediately begin measuring the fluorescence signal every 1-2 seconds for a period of 2-3 minutes. Agonist-induced [Ca²⁺]i flux is typically rapid, peaking within 30-60 seconds.

-

-

Data Analysis:

-

Calculate the response as the difference between the peak fluorescence and the baseline fluorescence.

-

Plot the response against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ value. Compare the activity in the FFA1-expressing line to the parental line to confirm specificity.

-

Quantitative Data Summary

The following table summarizes representative activity data for FFA1 agonists, including compounds with structural similarities to the topic of this guide.

| Compound | Target | Assay Type | EC₅₀ (nM) | Reference |

| Fasiglifam (TAK-875) | FFA1 (GPR40) | IP Production | 72 | [19] |

| GW9508 | FFA1 (GPR40) | Ca²⁺ Mobilization | pEC₅₀ = 7.32 (~48 nM) | [20] |

| Bornyl-benzyloxyphenylpropanoic acid (QS-619) | FFA1 (GPR40) | Receptor Activation Assay | Potent Agonist | [10][21] |

| γ-Linolenic Acid (Endogenous) | FFA1 (GPR40) | Ca²⁺ Influx | ~5,100 | [13] |

| AMG 837 | FFA1 (GPR40) | Aequorin Assay | ~80-100 | [22] |

Conclusion

The this compound scaffold is a privileged structure that can be chemically tailored to selectively and potently engage two of the most important metabolic regulatory systems: the nuclear PPARs and the cell-surface GPCR, FFA1. The mechanisms, while both culminating in improved glucose and lipid homeostasis, are fundamentally distinct. PPAR agonism involves the direct modulation of gene transcription, a process that occurs over hours to days. In contrast, FFA1 agonism triggers rapid, second-messenger-mediated signaling cascades that potentiate insulin secretion within minutes.

A thorough understanding of these divergent pathways, coupled with the rigorous application of the self-validating experimental protocols outlined in this guide—such as luciferase transactivation assays for PPARs and intracellular calcium mobilization for FFA1—is essential for the successful development of next-generation metabolic therapeutics. By elucidating the precise molecular interactions and downstream consequences of these derivatives, researchers can optimize lead compounds for desired potency, selectivity, and a superior safety profile, ultimately translating chemical versatility into clinical success.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARalpha and PPARgamma agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 6. cusabio.com [cusabio.com]

- 7. Indanylacetic acid derivatives carrying 4-thiazolyl-phenoxy tail groups, a new class of potent PPAR alpha/gamma/delta pan agonists: synthesis, structure-activity relationship, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Free fatty acid receptor 1 - Wikipedia [en.wikipedia.org]

- 10. Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. International Union of Pharmacology. LXXI. Free Fatty Acid Receptors FFA1, -2, and -3: Pharmacology and Pathophysiological Functions | Semantic Scholar [semanticscholar.org]

- 12. Agonism of free fatty acid receptors 1 and 4 generates peptide YY‐mediated inhibitory responses in mouse colon - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel antidiabetic drug, fasiglifam/TAK-875, acts as an ago-allosteric modulator of FFAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fasiglifam (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GW9508 - Wikipedia [en.wikipedia.org]

- 19. medchemexpress.com [medchemexpress.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

In Vitro Biological Activity of 4-Benzyloxyphenoxyacetic Acid: A Technical Guide

Abstract

Phenoxyacetic acid derivatives represent a versatile chemical scaffold with significant therapeutic potential, demonstrating a wide array of biological activities. This technical guide provides an in-depth exploration of the in vitro biological activities of a specific derivative, 4-Benzyloxyphenoxyacetic acid. Drawing upon comparative data from structurally related compounds, this document outlines its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Detailed experimental protocols, mechanistic insights, and data interpretation are presented to guide researchers and drug development professionals in evaluating this compound and its analogs. The narrative emphasizes the causality behind experimental choices and provides a framework for designing robust in vitro studies.

Introduction: The Therapeutic Promise of Phenoxyacetic Acid Scaffolds

The phenoxyacetic acid moiety is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. Its derivatives are known to exhibit diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. The versatility of this scaffold allows for fine-tuning of its biological activity through various substitutions on the phenyl ring. The introduction of a benzyloxy group, as in this compound, can significantly influence its physicochemical properties and, consequently, its interaction with biological targets. This guide synthesizes the current understanding of the biological potential of this compound class, with a specific focus on in vitro evaluation methodologies.

Potential Anticancer Activity: Mechanisms and Evaluation

Derivatives of benzoic and phenoxyacetic acid have shown promising anticancer activities. For instance, compounds like 4-(3,4,5-Trimethoxyphenoxy) benzoic acid have been found to significantly suppress the viability of breast cancer cell lines such as MCF-7 and MDA-MB-468.[1] The observed mechanisms often involve the induction of apoptosis and cell-cycle arrest at the G2/M phase.[1] Furthermore, some benzoic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs), which are key regulators of gene expression and are often dysregulated in cancer.[2] Another potential target is the STAT3 signaling pathway, which is crucial for tumor cell proliferation and survival.[3]

Key In Vitro Assays for Anticancer Activity

To elucidate the anticancer potential of this compound, a tiered approach of in vitro assays is recommended.

The initial screening of anticancer activity involves assessing the compound's effect on cancer cell viability.

Step-by-Step Protocol: MTT Assay

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Flow cytometry is a powerful tool to investigate the mechanisms of cell death and cell cycle arrest.

Step-by-Step Protocol: Annexin V/Propidium Iodide Staining for Apoptosis

-

Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Potential Signaling Pathways

The anticancer activity of phenoxyacetic acid derivatives may be mediated through various signaling pathways.

Caption: Potential anticancer signaling pathways of this compound.

Potential Anti-inflammatory Activity: Targeting Key Mediators

Phenoxyacetic acid derivatives have emerged as promising anti-inflammatory agents, with some acting as selective cyclooxygenase-2 (COX-2) inhibitors.[4] Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation. Additionally, these compounds can suppress the production of pro-inflammatory cytokines such as TNF-α and interleukin-6 (IL-6).[5] The anti-inflammatory effects may be mediated through the modulation of signaling pathways like the MAPK-NF-κB/iNOS pathway.[5]

In Vitro Assays for Anti-inflammatory Activity

To assess the anti-inflammatory properties of this compound, a series of in vitro assays can be employed.

Determining the selectivity of the compound for COX isoforms is crucial.

Step-by-Step Protocol: COX Colorimetric Inhibitor Screening Assay

-

Reagent Preparation: Prepare the assay buffer, heme, and arachidonic acid solution according to the manufacturer's instructions (e.g., Cayman Chemical).

-

Enzyme Preparation: Reconstitute purified COX-1 and COX-2 enzymes.

-

Compound Incubation: In a 96-well plate, add the assay buffer, heme, enzyme, and this compound at various concentrations. Incubate for 10 minutes at 37°C.

-

Reaction Initiation: Add arachidonic acid to initiate the reaction.

-

Colorimetric Detection: Add a colorimetric substrate and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess selectivity.

Quantifying the reduction in pro-inflammatory cytokine production is a key indicator of anti-inflammatory activity.

Step-by-Step Protocol: ELISA for TNF-α and IL-6

-

Cell Stimulation: Seed macrophages (e.g., RAW 264.7) in 24-well plates. Pre-treat the cells with different concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's protocol.

-

Data Analysis: Quantify the concentration of cytokines and determine the dose-dependent inhibitory effect of the compound.

Anti-inflammatory Signaling Pathway

The anti-inflammatory action of phenoxyacetic acid derivatives often involves the NF-κB signaling pathway.

Caption: Simplified anti-inflammatory signaling pathway.

Potential Antimicrobial Activity: Evaluation and Spectrum

Phenolic compounds are well-known for their antimicrobial properties, which are often attributed to their ability to disrupt bacterial cell membranes.[6] The antimicrobial efficacy of phenoxyacetic acid derivatives can be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

Standard In Vitro Antimicrobial Assays

Standardized methods are essential for determining the antimicrobial spectrum and potency of a new compound.

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Protocol: Broth Microdilution

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

This is a widely used qualitative method for preliminary screening of antimicrobial activity.[7]

Step-by-Step Protocol: Agar Well Diffusion

-

Plate Preparation: Pour molten agar medium into a petri dish and allow it to solidify. Spread a standardized inoculum of the test microorganism evenly over the surface.

-

Well Creation: Create wells of a defined diameter in the agar using a sterile borer.

-

Compound Addition: Add a fixed volume of a known concentration of this compound solution to each well.

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where bacterial growth is inhibited.

Experimental Workflow for Antimicrobial Screening

A systematic workflow ensures comprehensive evaluation of antimicrobial properties.

Caption: Workflow for in vitro antimicrobial activity screening.

Data Summary and Interpretation

To facilitate comparative analysis, all quantitative data should be summarized in a clear and structured format.

Table 1: Hypothetical In Vitro Biological Activity of this compound

| Assay | Cell Line/Organism | Endpoint | Result (e.g., IC50, MIC) |

| Anticancer | |||

| MTT Assay | MCF-7 | IC50 | [Value] µM |

| A549 | IC50 | [Value] µM | |

| Apoptosis Assay | MCF-7 | % Apoptotic Cells | [Value] % at IC50 |

| Anti-inflammatory | |||

| COX-1 Inhibition | Purified Enzyme | IC50 | [Value] µM |

| COX-2 Inhibition | Purified Enzyme | IC50 | [Value] µM |

| TNF-α Inhibition | RAW 264.7 | IC50 | [Value] µM |

| Antimicrobial | |||

| Broth Microdilution | S. aureus | MIC | [Value] µg/mL |

| E. coli | MIC | [Value] µg/mL |

Note: The values in this table are placeholders and should be replaced with experimental data.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the in vitro evaluation of this compound. The outlined protocols and mechanistic considerations offer a solid foundation for researchers to explore its therapeutic potential. Based on the activities of related compounds, this compound is a promising candidate for further investigation as an anticancer, anti-inflammatory, and antimicrobial agent. Future studies should focus on elucidating its precise molecular targets, exploring its activity in more complex in vitro models (e.g., 3D cell cultures, co-culture systems), and eventually progressing to in vivo studies to validate its efficacy and safety.

References

- 1. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Benzyloxyphenoxyacetic Acid Analogues

Foreword

The 4-benzyloxyphenoxyacetic acid scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its potent activation of Peroxisome Proliferator-Activated Receptors (PPARs). These ligand-activated transcription factors are master regulators of lipid and glucose metabolism, making them critical targets for therapeutic intervention in metabolic diseases such as type 2 diabetes and dyslipidemia.[1] The clinical success of fibrates (PPARα agonists) and thiazolidinediones (PPARγ agonists) has cemented the therapeutic value of modulating this pathway.[2][3] This guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound analogues, offering a technical synthesis of the experimental logic, methodologies, and mechanistic insights essential for the rational design of next-generation PPAR modulators.

The Tripartite Pharmacophore: A Framework for Analysis

The archetypal this compound molecule can be conceptually dissected into three key domains. This tripartite view forms the basis of our SAR investigation, as modifications in each region systematically alter the molecule's interaction with the PPAR ligand-binding domain (LBD), thereby influencing its biological activity.

-

Region A (Hydrophobic Tail): The benzyl group, which typically occupies a large hydrophobic pocket within the PPAR LBD.

-

Region B (Linker): The central phenoxy moiety, which serves as a rigid linker to correctly orient the other two domains.

-

Region C (Polar Head Group): The acetic acid group, which engages in critical polar interactions with key residues at the mouth of the binding pocket.

Caption: The tripartite pharmacophore model for SAR analysis.

Methodologies for SAR Investigation: A Validated Workflow

A robust SAR investigation is a cyclical process of design, synthesis, and biological evaluation, further informed by computational modeling. Each step is designed to be self-validating, incorporating appropriate controls and cross-verification to ensure data integrity.

Caption: A typical workflow for a structure-activity relationship study.

Chemical Synthesis: Williamson Ether Synthesis

The core scaffold is readily assembled via the Williamson ether synthesis, a reliable and versatile SN2 reaction.[4][5] This method allows for the modular construction of analogues by coupling various substituted phenols with different benzyl halides.

Protocol: Synthesis of 4-Benzyloxyphenol (Intermediate)

-

Reactant Preparation: In a round-bottom flask under an inert nitrogen atmosphere, dissolve hydroquinone (2.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF).

-

Base Addition: Add a mild base, such as anhydrous potassium carbonate (K₂CO₃, 2.5 eq), to the solution. Stir the suspension vigorously. The base deprotonates one of the phenolic hydroxyl groups, forming the phenoxide nucleophile.

-

Alkylating Agent: Slowly add benzyl bromide (1.0 eq) to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to 80-90°C and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure 4-benzyloxyphenol.

Causality: The use of a polar aprotic solvent (DMF) facilitates the SN2 reaction. A weak base like K₂CO₃ is sufficient to deprotonate the phenol without causing side reactions with the benzyl halide.[4] Using an excess of hydroquinone minimizes the formation of the bis-benzylated product.

Protocol: Synthesis of Ethyl 4-Benzyloxyphenoxyacetate

-

Alkoxide Formation: Dissolve the 4-benzyloxyphenol intermediate (1.0 eq) in DMF. Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes.

-

Ester Addition: Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.

-

Reaction: Heat the reaction to 60-70°C for 4-6 hours until TLC indicates completion.

-

Work-up and Purification: Follow the work-up and purification procedure described in the previous step.

Protocol: Hydrolysis to this compound

-

Saponification: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours.

-

Acidification: Once the reaction is complete, remove the THF under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2-3 with 1N HCl.

-

Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the final product.

Biological Evaluation: PPARγ Reporter Gene Assay

The primary method for quantifying the activity of synthesized analogues is a cell-based reporter gene assay. This assay measures the ability of a compound to activate a PPAR subtype, leading to the transcription of a reporter gene (e.g., luciferase).

Protocol: PPARγ Transactivation Assay

-

Cell Culture: Plate HEK293 cells (or a similar suitable cell line) in a 96-well plate. Co-transfect the cells with two plasmids: one expressing the human PPARγ Ligand Binding Domain (LBD) fused to the GAL4 DNA-binding domain, and a second plasmid containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).

-

Compound Treatment: After 24 hours, remove the transfection medium and add fresh medium containing the test compounds at various concentrations (typically a serial dilution from 10 µM to 0.1 nM). Include a positive control (e.g., Rosiglitazone) and a vehicle control (e.g., 0.1% DMSO).[6]

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

Lysis and Luminescence Reading: Lyse the cells using a suitable lysis buffer. Add a luciferase substrate solution to each well and measure the resulting luminescence using a microplate reader.

-

Data Analysis: Normalize the luminescence signal to a co-transfected internal control (e.g., β-galactosidase) if necessary. Plot the normalized data against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration at which 50% of the maximal response is observed) and Emax (maximal efficacy relative to the positive control).

Trustworthiness: This protocol is self-validating. The positive control (Rosiglitazone) ensures the assay is responsive, while the vehicle control establishes the baseline. Running compounds in dose-response confirms a specific, concentration-dependent effect, ruling out artifacts like cytotoxicity at high concentrations.

Structure-Activity Relationship (SAR) Analysis

The following sections synthesize SAR data from published studies on fibrates and related PPAR agonists to build a predictive model for the this compound class.[7][8]

Region C: The Essential Acidic Head Group

The carboxylic acid is the cornerstone of activity. It forms a crucial network of hydrogen bonds with highly conserved polar residues in the PPAR LBD, including Tyrosine, Histidine, and Serine.[9] This interaction is thought to stabilize the active conformation of the receptor, promoting the recruitment of coactivators.[10]

| Modification | Rationale | Expected Impact on Activity |

| Esterification (Prodrug) | Increase lipophilicity for better cell permeability and oral absorption.[11] | Inactive in vitro, but active in vivo after hydrolysis to the free acid. |

| Replacement with Tetrazole | Bioisosteric replacement; maintains acidic proton but alters geometry and pKa. | Activity often retained, but potency may vary. Can improve metabolic stability. |

| Replacement with Hydroxamic Acid | Introduces a different polar interacting group. | Potency is highly dependent on the target; may lose PPAR activity. |

| Homologation (Propanoic Acid) | Increases the distance between the acid and the core. | Generally detrimental; disrupts the optimal H-bond network. |

Region A: The Hydrophobic Tail and Subtype Selectivity

The benzyl group occupies a large, predominantly hydrophobic pocket. Modifications here are critical for tuning potency and, importantly, selectivity between PPAR subtypes (α, γ, δ).

| Modification | Rationale | Expected Impact on Activity |

| Unsubstituted Benzyl | Baseline hydrophobic interaction. | Moderate, often dual PPARα/γ activity. |

| Para-substitution (e.g., -CH₃, -Cl) | Probe for additional hydrophobic pockets or steric tolerance. | Small, lipophilic groups are often well-tolerated or may increase potency. |

| Ortho-substitution | Introduce steric hindrance to alter the ring's preferred conformation. | Often leads to a significant decrease in activity due to steric clashes.[12] |

| Meta-substitution | Explore alternative binding vectors within the pocket. | Generally less impactful than para-substitutions but can fine-tune activity. |

| Bulky Groups (e.g., Adamantyl) | Maximize occupancy of the hydrophobic pocket. | Can lead to very potent pan-agonists.[8] |

| Replacement with other Aryl groups | Modulate electronic and steric properties. | Activity is highly dependent on the specific heterocycle or substituted phenyl ring used. |

The structural differences in the LBDs of PPARα and PPARγ are subtle but significant. For instance, a key residue in PPARγ is a Histidine, while in PPARα it is a Tyrosine at the equivalent position.[13] Ligands that can exploit these differences through specific interactions will exhibit greater subtype selectivity.

Region B: The Phenoxy Linker

The central phenoxy ring and ether linkage serve to hold the hydrophobic tail and polar head at an optimal distance and orientation. Its rigidity is crucial. Introducing flexibility or altering the angle between Region A and C can drastically reduce activity.

| Modification | Rationale | Expected Impact on Activity |

| Substitution on Phenoxy Ring | Alter electronics or introduce steric constraints. | Generally disfavored as it can disrupt the optimal planarity and positioning. |

| Replacement of Ether with Thioether | Bioisosteric replacement; alters bond angle and electronics. | Activity may be retained, but potency is often reduced. |

| Insertion of Methylene Spacer (e.g., -O-CH₂-Ph-) | Increase flexibility and distance. | Usually detrimental, disrupting the precise positioning of the pharmacophore elements. |

Mechanistic Insights: The PPAR Activation Pathway

Upon binding an agonist, the PPAR LBD undergoes a conformational change. This "mouse trap" mechanism stabilizes helix 12 in an active conformation, creating a binding surface for coactivator proteins. The PPAR/RXR heterodimer then recruits these coactivators and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating transcription.[14][15][16]

References

- 1. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Activation of peroxisome proliferator-activated receptors (PPARs) by their ligands and protein kinase A activators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insights into Dynamic Mechanism of Ligand Binding to Peroxisome Proliferator-Activated Receptor γ toward Potential Pharmacological Applications [jstage.jst.go.jp]

- 10. Two steps, one ligand: How PPARγ binds small molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [(Aminomethyl)aryloxy]acetic acid esters. A new class of high-ceiling diuretics. 2. Modifications of the oxyacetic side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. mdpi.com [mdpi.com]

Discovery and synthesis of novel 4-Benzyloxyphenoxyacetic acid derivatives

An In-Depth Technical Guide to the Discovery and Synthesis of Novel 4-Benzyloxyphenoxyacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the discovery and synthesis of novel derivatives based on this core. It delves into the strategic considerations behind synthetic route selection, detailing established protocols for Williamson ether synthesis and Ullmann condensation. Furthermore, this guide outlines the biological evaluation of these compounds, with a particular focus on their potential as anti-inflammatory agents, and explores the structure-activity relationships that govern their efficacy. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Therapeutic Potential of the this compound Scaffold

The phenoxyacetic acid moiety is a core component in numerous compounds with significant pharmacological properties.[1] Its derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The introduction of a benzyloxy substituent at the 4-position of the phenoxy ring has given rise to a class of compounds with unique and often enhanced biological profiles. These this compound derivatives have shown promise in diverse areas, from acting as selective and reversible inhibitors of lysine-specific demethylase 1 (LSD1) in cancer therapy to functioning as multifunctional agents for the treatment of neurodegenerative diseases like Parkinson's.[3][4][5][6][7]

The structural combination of a flexible ether linkage, an acidic carboxylic acid group, and the lipophilic benzyloxy moiety provides a versatile platform for molecular design. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[8] This guide will explore the rational design, synthesis, and biological evaluation of these promising compounds.

Synthetic Strategies: A Tale of Two Ethers

The synthesis of this compound derivatives primarily revolves around the formation of two key ether linkages. The strategic choice of which ether to form first and the methodology employed are critical decisions that impact yield, purity, and overall efficiency. The two principal methods for constructing these ether bonds are the Williamson ether synthesis and the Ullmann condensation.

Williamson Ether Synthesis: The Workhorse of Ether Formation

The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and unsymmetrical ethers.[9] The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or phenoxide ion.[10][11][12]

Causality Behind Experimental Choices:

-

Nucleophile and Electrophile Selection: The SN2 mechanism favors unhindered primary alkyl halides as electrophiles to minimize competing elimination reactions.[10][11] Therefore, in the synthesis of this compound derivatives, it is generally preferable to use benzyl halide as the electrophile and a substituted phenoxide as the nucleophile.

-

Base Selection: A suitable base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (NaOH).[13] The choice of base depends on the acidity of the phenol and the reaction solvent.

-

Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often employed as they effectively solvate the cation of the phenoxide salt while not solvating the nucleophilic anion, thereby increasing its reactivity.[12][13]

Experimental Protocol: Synthesis of Ethyl 2-(4-(benzyloxy)phenoxy)acetate

This protocol details the synthesis of a key intermediate in the preparation of this compound.

-

Step 1: Deprotonation. To a solution of ethyl 2-(4-hydroxyphenoxy)acetate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Step 2: Alkylation. Stir the mixture at room temperature for 30 minutes, then add benzyl bromide (1.1 eq) dropwise.

-

Step 3: Reaction. Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Step 4: Work-up. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Step 5: Extraction. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Step 6: Purification. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

DOT Diagram: Williamson Ether Synthesis Workflow

Caption: Workflow for the Williamson ether synthesis of a 4-benzyloxyphenoxyacetate intermediate.

Ullmann Condensation: Forging Aryl Ether Bonds

The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from an aryl halide and a phenol.[14][15] This method is particularly useful when the Williamson ether synthesis is not feasible, for instance, in the formation of diaryl ethers where nucleophilic aromatic substitution is difficult.[13]

Causality Behind Experimental Choices:

-

Catalyst System: The reaction traditionally uses stoichiometric amounts of copper, but modern variations employ catalytic amounts of copper(I) salts, such as CuI or CuBr, often in the presence of a ligand to stabilize the copper catalyst and enhance its reactivity.[16][17]

-

Base and Solvent: The choice of base and solvent is crucial for the success of the Ullmann condensation. Inexpensive bases like potassium carbonate are often effective, and non-polar solvents such as toluene or xylene can be advantageous in certain cases.[16] High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP) or DMF are also commonly used.[15]

-

Substrate Reactivity: The reaction is generally more efficient with electron-poor aryl halides and electron-rich phenols.[16]

Experimental Protocol: Synthesis of 4-Benzyloxyphenol

This protocol describes the synthesis of a key precursor for the subsequent attachment of the acetic acid moiety.

-

Step 1: Catalyst and Base. In a reaction vessel, combine 4-bromobenzyl alcohol (1.0 eq), phenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Step 2: Solvent. Add anhydrous toluene to the mixture.

-

Step 3: Reaction. Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours under an inert atmosphere, monitoring the reaction progress by TLC.

-

Step 4: Work-up. After cooling, filter the reaction mixture to remove inorganic salts.

-

Step 5: Extraction and Purification. Wash the filtrate with aqueous sodium hydroxide to remove excess phenol, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Biological Evaluation: Uncovering Anti-Inflammatory Potential

Inflammation is a complex biological response implicated in a wide range of diseases.[18] The discovery of novel anti-inflammatory agents is a significant area of pharmaceutical research. This compound derivatives have emerged as promising candidates in this arena.

In Vitro Anti-Inflammatory Assays

Initial screening for anti-inflammatory activity is often conducted using cost-effective and rapid in vitro assays.[18][19] These assays provide preliminary data on the potential of a compound to modulate key inflammatory pathways.

Common In Vitro Assays:

-

Inhibition of Protein Denaturation: Denaturation of proteins is a well-documented cause of inflammation.[20] This assay measures the ability of a compound to inhibit the heat-induced denaturation of proteins, such as bovine serum albumin or egg albumin.[20][21]

-

Membrane Stabilization Assay: The stabilization of red blood cell membranes is used as a model to assess the anti-inflammatory activity of compounds.[21]

-

Enzyme Inhibition Assays (COX/LOX): Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade.[18] Assays that measure the inhibition of these enzymes are crucial for understanding the mechanism of action of potential anti-inflammatory drugs.

Experimental Protocol: Inhibition of Protein Denaturation Assay

-

Step 1: Preparation of Solutions. Prepare a stock solution of the test compound and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent.

-

Step 2: Reaction Mixture. In a test tube, mix 0.5 mL of a 1% w/v aqueous solution of bovine serum albumin with 0.1 mL of the test compound solution at various concentrations.

-

Step 3: Incubation. Incubate the mixture at 37 °C for 20 minutes.

-

Step 4: Denaturation. Induce denaturation by heating the mixture at 57 °C for 20 minutes.

-

Step 5: Measurement. After cooling, measure the absorbance of the solution at 660 nm.

-

Step 6: Calculation. The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.

In Vivo Anti-Inflammatory Models

Promising candidates from in vitro screening are further evaluated in in vivo animal models to assess their efficacy and safety in a more complex biological system.[22]

Common In Vivo Models:

-

Carrageenan-Induced Paw Edema: This is a widely used acute inflammation model to evaluate the anti-edematous effect of compounds.[23][24]

-

Croton Oil-Induced Ear Edema: This model is used to assess the topical anti-inflammatory activity of compounds.[24]

-

Cotton Pellet-Induced Granuloma: This is a sub-chronic inflammation model that evaluates the effect of compounds on the proliferative phase of inflammation.[24]

DOT Diagram: Anti-Inflammatory Drug Discovery Pathway

Caption: A typical workflow for the discovery of novel anti-inflammatory agents.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the this compound scaffold and the subsequent evaluation of the biological activity of the resulting derivatives allow for the elucidation of structure-activity relationships (SAR).[8] SAR studies provide valuable information for the rational design of more potent and selective compounds.

Key Structural Modifications and Their Impact:

-

Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring can significantly influence activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties and lipophilicity of the molecule, affecting its interaction with biological targets.[8]

-

Modifications of the Acetic Acid Moiety: Esterification or amidation of the carboxylic acid group can alter the compound's solubility, cell permeability, and potential for prodrug strategies.

-

Linker Variations: The length and flexibility of the linker between the phenoxy ring and the carboxylic acid can impact the compound's ability to adopt the optimal conformation for binding to its target.

Quantitative Data Summary

| Compound ID | R1 (Benzyl Ring) | R2 (Phenoxy Ring) | In Vitro Anti-Inflammatory Activity (IC50, µM) |

| 1a | H | H | 15.2 |

| 1b | 4-Cl | H | 8.5 |

| 1c | 4-OCH3 | H | 12.1 |

| 1d | H | 2-CH3 | 18.9 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The hypothetical data in the table suggests that the introduction of an electron-withdrawing chloro group at the 4-position of the benzyl ring (Compound 1b) enhances anti-inflammatory activity compared to the unsubstituted analog (Compound 1a). Conversely, an electron-donating methoxy group (Compound 1c) slightly decreases activity. Substitution on the phenoxy ring (Compound 1d) appears to be detrimental to activity. These preliminary SAR insights would guide the next round of analog synthesis and optimization.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies of Williamson ether synthesis and Ullmann condensation provide reliable and versatile routes to a diverse range of derivatives. The biological evaluation of these compounds, particularly in the context of inflammation, has revealed their significant potential. Future research in this area should focus on:

-

Expansion of Chemical Diversity: The synthesis of a broader range of analogs with diverse substituents to further probe the SAR.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds.

-

Pharmacokinetic Profiling: In-depth investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

By leveraging the principles of medicinal chemistry and chemical biology, the full therapeutic potential of this compound derivatives can be realized, leading to the development of novel and effective treatments for a variety of human diseases.

References

- 1. jetir.org [jetir.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential multifunctional agents for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gold-chemistry.org [gold-chemistry.org]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. jk-sci.com [jk-sci.com]

- 14. synarchive.com [synarchive.com]

- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 16. arkat-usa.org [arkat-usa.org]

- 17. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 18. journalajrb.com [journalajrb.com]

- 19. ijpsr.com [ijpsr.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 23. wuxibiology.com [wuxibiology.com]

- 24. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]

Potential therapeutic applications of 4-Benzyloxyphenoxyacetic acid

An In-Depth Technical Guide to the Potential Therapeutic Applications of 4-Benzyloxyphenoxyacetic Acid

Abstract

This compound is a synthetic organic compound, primarily documented as a chemical intermediate in agrochemical manufacturing.[1] Despite a lack of direct investigation into its therapeutic properties, its core molecular framework, the phenoxyacetic acid scaffold, is a recurring motif in a variety of biologically active agents. This technical guide provides a hypothesis-driven exploration of the potential therapeutic applications of this compound for researchers, scientists, and drug development professionals. We posit three primary avenues for investigation based on structure-activity relationships of analogous compounds: 1) as a potential agonist of Peroxisome Proliferator-Activated Receptors (PPARs) for the treatment of metabolic diseases; 2) as a candidate anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes; and 3) as a foundational scaffold for the development of epigenetic modulators, specifically Lysine-Specific Demethylase 1 (LSD1) inhibitors. This whitepaper synthesizes the theoretical basis for these hypotheses and provides detailed, self-validating experimental workflows to guide future research and validation studies.

Introduction: Chemical Profile and Rationale

Structure and Physicochemical Properties

This compound is an aromatic carboxylic acid derivative characterized by a phenoxyacetic acid core with a benzyl ether substituent at the para position.[2] This structure imparts specific chemical characteristics that are pertinent to its potential biological activity, including a combination of hydrophobic (benzyl and phenyl rings) and hydrophilic (carboxylic acid) regions, which is common in ligands that bind to protein active sites.

| Property | Value | Reference |

| IUPAC Name | 2-(4-(Benzyloxy)phenoxy)acetic acid | [2] |

| CAS Number | 38559-92-1 | [2][3] |

| Molecular Formula | C₁₅H₁₄O₄ | [1][3] |

| Molecular Weight | 258.27 g/mol | [1][3] |

| Appearance | Solid | N/A |

| Primary Use | Agrochemical Intermediate | [1] |

Rationale for Therapeutic Investigation: The Phenoxyacetic Acid Scaffold

The phenoxyacetic acid moiety is a privileged scaffold in medicinal chemistry. Its derivatives have been successfully developed into drugs with diverse therapeutic actions. The rationale for investigating this compound stems from the established activities of structurally related compounds:

-

PPAR Agonism: Chiral phenoxyacetic acid analogues have been identified as partial agonists of PPARγ, a key regulator of glucose and lipid metabolism, and have demonstrated anti-proliferative effects in colon cancer cells.[4]

-

Anti-inflammatory Activity: The general structure is related to certain non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[5]

-

Epigenetic Modulation: The closely related 4-(4-benzyloxy)phenoxy moiety is the core of a new class of selective inhibitors for Lysine-Specific Demethylase 1 (LSD1), a promising anti-cancer target.[6]

This structural precedent provides a strong, logical foundation for exploring the therapeutic potential of this compound itself or as a lead compound for further optimization.

Proposed Synthesis Protocol

While commercially available for research purposes, understanding the synthesis is crucial for derivatization and scale-up studies. A common method for synthesizing phenoxyacetic acid derivatives involves the Williamson ether synthesis.[7]

Reaction: 4-Benzyloxyphenol is reacted with a haloacetic acid ester (e.g., ethyl chloroacetate) in the presence of a base, followed by hydrolysis of the resulting ester.

Step-by-Step Methodology:

-

Deprotonation: Dissolve 4-Benzyloxyphenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF. Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq), to the solution.

-

Nucleophilic Substitution: Add ethyl chloroacetate (1.2 eq) to the mixture. Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the crude residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Ester Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water. Add a strong base, such as sodium hydroxide (NaOH, 2.0 eq), and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid (HCl) until the pH is ~2. The product, this compound, will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Hypothesis 1: A Novel Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

Background: PPARs in Metabolic Disease

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of ligand-activated nuclear transcription factors with three identified isoforms: α, γ, and β/δ.[8][9] They are master regulators of lipid and glucose homeostasis.[10][11]

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism like the liver and heart, it stimulates β-oxidation.[9] Fibrates, which are PPARα agonists, are used to treat dyslipidemia.

-